molecular formula C12H10F3NO B6145871 2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile CAS No. 75380-97-1

2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile

Cat. No.: B6145871
CAS No.: 75380-97-1
M. Wt: 241.2
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Description

2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile is an organic compound with the molecular formula C12H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nitrile source under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by a cyanation reaction. The reaction conditions often require a solvent such as ethanol or methanol, and the process is carried out at room temperature to moderate heat.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-4-[4-(fluoromethyl)phenyl]butanenitrile
  • 2-methyl-4-oxo-4-[4-(chloromethyl)phenyl]butanenitrile
  • 2-methyl-4-oxo-4-[4-(bromomethyl)phenyl]butanenitrile

Uniqueness

The presence of the trifluoromethyl group in 2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile imparts unique chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs with different halogen substituents. This makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

75380-97-1

Molecular Formula

C12H10F3NO

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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